8-Cyclohexyl-2,4,5,6-tetrahydro-1H-pyrazino[3,2,1-jk]carbazole
Description
8-Cyclohexyl-2,4,5,6-tetrahydro-1H-pyrazino[3,2,1-jk]carbazole is a tetracyclic heteroaromatic compound characterized by a pyrazino-carbazole core with a cyclohexyl substituent at the 8-position. This structural motif is part of a rare class of tetrahydrocarbazoles fused with a pyrazino ring, which exhibit diverse pharmacological and material science applications.
Properties
Molecular Formula |
C20H24N2 |
|---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
12-cyclohexyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-4,9(16),10(15),11,13-pentaene |
InChI |
InChI=1S/C20H24N2/c1-2-5-14(6-3-1)15-9-10-19-17(13-15)16-7-4-8-18-20(16)22(19)12-11-21-18/h9-10,13-14H,1-8,11-12H2 |
InChI Key |
OVCCKTVJNGWECO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC3=C(C=C2)N4CCN=C5C4=C3CCC5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 8-Cyclohexyl-2,4,5,6-tetrahydro-1H-pyrazino[3,2,1-jk]carbazole typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction may involve the use of cyclohexylamine and a suitable carbazole derivative, followed by cyclization using a strong acid or base as a catalyst . Industrial production methods may vary, but they generally follow similar principles, with optimization for yield and purity.
Chemical Reactions Analysis
8-Cyclohexyl-2,4,5,6-tetrahydro-1H-pyrazino[3,2,1-jk]carbazole can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Cyclohexyl-2,4,5,6-tetrahydro-1H-pyrazino[3,2,1-jk]carbazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-Cyclohexyl-2,4,5,6-tetrahydro-1H-pyrazino[3,2,1-jk]carbazole involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and influencing biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Differences
Substituent Effects :
- Methyl (Pirlindole) : Smaller and less lipophilic, facilitating blood-brain barrier penetration for CNS applications .
- Isopropyl (MEL-3) : Moderate bulkiness improves binding to androgen receptors, making it a candidate for prostate cancer therapy .
- Cyclohexyl (Target) : High lipophilicity and steric hindrance may slow metabolic degradation, prolonging half-life .
- Phenyl : Aromaticity may enhance π-π interactions with biological targets, though solubility is reduced .
- Synthetic Routes: Derivatives are typically synthesized via cyclocondensation of carbazole precursors with substituted cyclohexanones or malonates. For example, the 8-cyclohexyl derivative is prepared by reacting 6,9-disubstituted tetrahydrocarbazol-1-one with ammonia .
Research Findings and Data Tables
Table 1: Physicochemical Properties of Selected Derivatives
| Compound | Molecular Formula | Molecular Weight | LogP* (Predicted) | Solubility (HCl Salt) |
|---|---|---|---|---|
| Pirlindole | C₁₅H₁₇N₂ | 225.31 | 3.2 | High (hydrochloride) |
| MEL-3 | C₁₆H₁₉N₂ | 239.34 | 4.1 | Moderate |
| 8-Cyclohexyl derivative | C₂₀H₂₂N₂ | 290.40 | 5.8 | Low (improved as HCl) |
| 8-Phenyl derivative | C₁₉H₁₇N₂ | 273.35 | 4.5 | Low |
*LogP values estimated using substituent contributions.
Biological Activity
8-Cyclohexyl-2,4,5,6-tetrahydro-1H-pyrazino[3,2,1-jk]carbazole (CAS Number: 171112-90-6) is a novel compound that belongs to the carbazole family. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The structure of this compound features a complex arrangement of nitrogen-containing heterocycles which are known for their diverse therapeutic properties.
- Molecular Formula : C20H24N2
- Molecular Weight : 292.418 g/mol
- SMILES Notation : C1CCC(CC1)c2ccc3c(c2)c4CCCC5=NCCn3c45
- IUPAC Name : 12-cyclohexyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-4,9(16),10(15),11,13-pentaene
Antitumor Activity
Research indicates that carbazole derivatives exhibit significant antitumor properties. In particular, studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines:
These findings suggest that this compound may possess similar mechanisms that could be explored further for its antitumor potential.
Neuroprotective Effects
Carbazole derivatives have also been investigated for their neuroprotective effects. A study focusing on the mechanisms of neuroprotection indicated that certain derivatives can enhance neurogenesis and provide protection against neurodegenerative processes. The role of these compounds in modulating signaling pathways related to neuroprotection remains an area of active research.
Antimicrobial Properties
The antimicrobial activity of carbazole derivatives has been well documented. Compounds structurally related to this compound have shown effectiveness against various bacterial and fungal strains:
These properties highlight the potential for developing new antimicrobial agents based on this compound's structure.
Study on Anticancer Activity
A comprehensive study evaluated the anticancer properties of a series of N-substituted carbazoles against multiple cancer cell lines. The results demonstrated that specific structural modifications significantly enhanced their potency against tumor cells:
- Compound : N-Ethyl-carbazole derivatives were shown to induce apoptosis in A549 and C6 glioma cell lines with IC50 values ranging from 5.9 µg/mL to 25.7 µg/mL.
This underscores the importance of structural diversity in enhancing biological activity among carbazole derivatives.
Structure-Activity Relationship (SAR)
The SAR studies conducted on related compounds indicate that the presence of electron-donating groups can enhance the basicity and overall activity of the compounds against various targets including cancer cells and microbial strains:
- Key Findings : Modifications at specific positions on the carbazole ring system led to increased potency as inhibitors of key enzymes involved in cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
